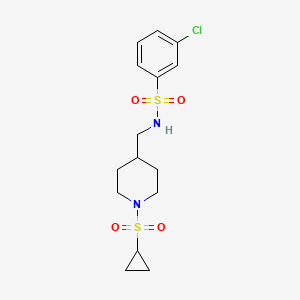

3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a piperidine ring, a cyclopropylsulfonyl group, and a benzenesulfonamide moiety.

Méthodes De Préparation

The synthesis of 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched piperidines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents and conditions used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride under reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The compound's sulfonamide group may confer similar properties, making it a candidate for further investigation against various bacterial strains.

Research Findings :

- A study demonstrated that structurally related sulfonamides exhibited significant inhibition against Staphylococcus aureus and Streptococcus pneumoniae , with IC50 values indicating potent antibacterial activity .

| Bacterial Strain | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Streptococcus pneumoniae | 15.0 |

Antiviral Effects

Research on N-phenylbenzamide derivatives suggests that compounds similar to 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide could inhibit viral replication. A notable study indicated that certain derivatives significantly reduced Hepatitis B virus replication in vitro, potentially through mechanisms involving host cell factors .

Anticancer Potential

Investigations into the anticancer properties of sulfonamide-based compounds have shown promise in modulating pathways involved in cancer cell survival. One study highlighted that a structurally similar compound induced apoptosis in human cancer cell lines, suggesting therapeutic applications in oncology .

Case Studies :

- Study on Apoptosis Induction : A related compound was shown to activate caspase pathways leading to apoptosis in breast cancer cell lines, indicating potential for development as an anticancer agent.

- In Vivo Efficacy : Animal models treated with sulfonamide derivatives exhibited reduced tumor growth rates compared to controls, supporting further clinical investigation .

Mécanisme D'action

The mechanism of action of 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring can increase the cytotoxicity of the compound, making it effective against certain cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide include other piperidine derivatives that have been synthesized using similar methods . These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

The compound 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN3O2S. The compound features a chlorine atom at the para position of the benzene ring, a sulfonamide group , and a piperidine moiety with a cyclopropyl sulfonyl substituent. The structural characteristics are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable case study involved the evaluation of structural analogs against various cancer cell lines, where compounds demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Analgesic Effects

Research has also indicated that derivatives of this compound may act as selective ligands for the kappa-opioid receptor (KOR) , which is associated with analgesic effects without the common side effects seen with traditional opioid medications. For example, a related compound exhibited a Ki value of 1.9 nM for KOR, suggesting high potency in pain management applications .

Antimicrobial Activity

Sulfonamide compounds are historically known for their antimicrobial properties. Studies have reported that similar derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division .

Structure-Activity Relationship (SAR)

The SAR analysis of this class of compounds reveals critical insights into how structural modifications can enhance biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at para position | Increases binding affinity to target receptors |

| Cyclopropyl group | Enhances selectivity for KOR |

| Sulfonamide moiety | Essential for antimicrobial activity |

These findings underscore the importance of functional groups in modulating the pharmacological profile of sulfonamide derivatives.

Case Study 1: Kappa-Opioid Receptor Agonists

In a systematic study on KOR agonists, it was found that compounds structurally similar to this compound displayed promising analgesic properties with minimal side effects . The study emphasized the potential for developing safer pain management therapies.

Case Study 2: Anticancer Efficacy

A series of benzenesulfonamide derivatives were tested against various cancer cell lines. One compound demonstrated an IC50 value lower than 10 µM across multiple lines, indicating substantial anticancer potential . The research highlighted the role of specific substituents in enhancing efficacy.

Propriétés

IUPAC Name |

3-chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4S2/c16-13-2-1-3-15(10-13)23(19,20)17-11-12-6-8-18(9-7-12)24(21,22)14-4-5-14/h1-3,10,12,14,17H,4-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEIEZXVQJKGOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.